molecular formula C15H21LuO6 B1144197 Lutetium (III) 2,4-pentanedionate CAS No. 17966-84-6

Lutetium (III) 2,4-pentanedionate

Cat. No.: B1144197
CAS No.: 17966-84-6
M. Wt: 472.29
InChI Key:
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Description

Lutetium (III) 2,4-pentanedionate is a useful research compound. Its molecular formula is C15H21LuO6 and its molecular weight is 472.29. The purity is usually 95%.
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Scientific Research Applications

  • Thermal Decomposition Studies : Lutetium (III) compounds, such as lutetium(III) propionate, have been studied for their thermal decomposition properties. These studies are relevant for understanding the thermal stability and decomposition pathways of Lutetium (III) compounds, which can be crucial in materials science and chemical engineering (Grivel, 2010).

  • Metallorganic Compound Research : Research has been conducted on lutetium trichloride and its reaction with other organic compounds, highlighting the potential for creating diverse metallorganic compounds involving Lutetium (III) (Schumann & Müller, 1984).

  • Magnetic and Luminescence Properties : Studies have explored the luminescence and magnetic properties of Lutetium (III) complexes, such as Dy(III) complex with 2,4-pentanedionate. These findings are significant in the development of materials with specific magnetic and optical properties for various applications (Guégan et al., 2018).

  • Biological Activities : Research on ruthenium(III) complexes with 2,4-pentanedionate as co-ligands has shown potential biological activities, such as antibacterial, anti-HIV, and antitumor properties. This opens possibilities for medical and pharmaceutical applications (Mishra et al., 2001).

  • NMR Studies of Lanthanide(III) Complexes : The nuclear magnetic resonance (NMR) properties of Lanthanide(III) complexes, including Lutetium (III), have been studied, providing insights into the chemical structure and behavior of these compounds in solution (Ilmi et al., 2018).

  • Electrochemical and Spectroscopic Properties : The electrochemical and spectroscopic properties of Lutetium (III) phthalocyanine derivatives have been a subject of research. Such studies are vital for understanding the electronic and optical behavior of these compounds, which can be applied in fields like material science and electronics (Arıcı et al., 2013).

  • Photodynamic Therapy Applications : Lutetium (III) complexes have been explored for their potential in photodynamic therapy, a treatment method for cancer. Their ability to generate singlet oxygen and other reactive oxygen species upon light activation makes them promising candidates for therapeutic applications (Al-Raqa et al., 2017).

Mechanism of Action

Target of Action

Lutetium (III) 2,4-pentanedionate, also known as lutetium(3+);(Z)-4-oxopent-2-en-2-olate, primarily targets organic compounds. It acts as a catalyst in the process of refluxing 1,2,4-trichlorobenzene .

Mode of Action

The compound interacts with its targets by facilitating the reaction process. As a catalyst, it speeds up the reaction without being consumed in the process

Biochemical Pathways

As a catalyst, it likely influences the rate of the biochemical reactions it is involved in .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the acceleration of the reaction it catalyzes. This results in a more efficient reaction process .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to be stored at 2-8°C, in a sealed storage, away from moisture . These conditions likely help maintain the compound’s stability and efficacy.

Safety and Hazards

Lutetium (III) 2,4-pentanedionate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Biochemical Analysis

Cellular Effects

It has been shown to act as an efficient photosensitizer in photon upconversion based on triplet–triplet annihilation . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exhibit a better sensitization ability in photon upconversion based on triplet–triplet annihilation, which is ascribed to the extra-long triplet lifetime compared with the d block metal counterparts . This suggests that it may have binding interactions with biomolecules and could potentially influence enzyme activation or inhibition and changes in gene expression.

Properties

IUPAC Name

lutetium(3+);(Z)-4-oxopent-2-en-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Lu/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSWQJPYHKLRMB-LNTINUHCSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Lu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Lu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21LuO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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